molecular formula C15H20ClNO2 B295036 1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate

1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate

Cat. No. B295036
M. Wt: 281.78 g/mol
InChI Key: GYPYGHLVRFWZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive substances. It is a potent dopamine reuptake inhibitor and has been extensively studied for its effects on the central nervous system.

Mechanism of Action

1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate is a potent dopamine reuptake inhibitor. It blocks the reuptake of dopamine by neurons, leading to an increase in dopamine levels in the synapse. This increase in dopamine levels is thought to be responsible for the psychoactive effects of 1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate.
Biochemical and Physiological Effects:
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate has been shown to increase locomotor activity in animals, indicating a stimulant effect. It has also been shown to increase dopamine release in the nucleus accumbens, a brain region that is involved in reward processing. 1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate has been shown to have reinforcing effects in animal studies, indicating its potential for abuse.

Advantages and Limitations for Lab Experiments

1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate has been used extensively in animal studies investigating the role of dopamine in reward processing and addiction. Its potent dopamine reuptake inhibiting effects make it a valuable tool for such studies. However, its potential for abuse and toxicity limit its use in human studies.

Future Directions

There are several future directions for research on 1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate. One area of interest is the development of new dopamine reuptake inhibitors with improved selectivity and reduced toxicity. Another area of interest is the investigation of the role of dopamine in psychiatric disorders such as depression and schizophrenia. Finally, the potential for 1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate as a treatment for addiction should be further explored.

Synthesis Methods

1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate can be synthesized by the reaction of 2-chlorobenzoic acid with 1-(piperidin-1-yl)propan-2-ol in the presence of a dehydrating agent. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate has been extensively studied for its effects on the central nervous system. It has been used in animal studies to investigate the role of dopamine in reward processing and addiction. 1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate has also been used in studies investigating the effects of dopamine reuptake inhibitors on mood and cognition.

properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

1-piperidin-1-ylpropan-2-yl 2-chlorobenzoate

InChI

InChI=1S/C15H20ClNO2/c1-12(11-17-9-5-2-6-10-17)19-15(18)13-7-3-4-8-14(13)16/h3-4,7-8,12H,2,5-6,9-11H2,1H3

InChI Key

GYPYGHLVRFWZAF-UHFFFAOYSA-N

SMILES

CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.